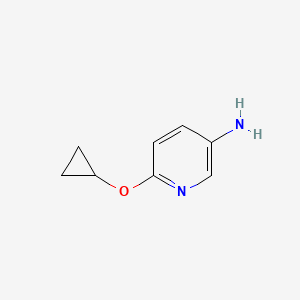

6-Cyclopropoxypyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

6-cyclopropyloxypyridin-3-amine |

InChI |

InChI=1S/C8H10N2O/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3,9H2 |

InChI Key |

CZVOOKADMNCDKG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=NC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 Cyclopropoxypyridin 3 Amine and Analogues

Retrosynthetic Analysis of the 6-Cyclopropoxypyridin-3-amine Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnections are typically made at the C-O bond of the cyclopropyl (B3062369) ether and the C-N bond of the amine.

This approach suggests two main synthetic pathways:

Pathway A : Introduction of the amino group onto a pre-formed 6-cyclopropoxypyridine ring.

Pathway B : Formation of the cyclopropyl ether on a pyridine (B92270) ring already bearing an amino group (or a precursor).

A common precursor identified through this analysis is a di-substituted pyridine, often halogenated, which allows for sequential and regioselective introduction of the required functional groups. For instance, a 6-chloro-3-nitropyridine or a 6-hydroxy-3-nitropyridine can serve as a versatile intermediate. The nitro group can be readily reduced to the desired amine in a later step.

Pyridine Ring Formation and Functionalization at C-3 and C-6 Positions

The construction and selective functionalization of the pyridine ring are central to the synthesis of this compound and its analogues.

General Strategies for Aminopyridine Synthesis

The synthesis of aminopyridines can be achieved through various methods. One of the most established methods is the Chichibabin reaction, which involves the direct amination of pyridine using sodium amide. However, this reaction often lacks regioselectivity with substituted pyridines.

More contemporary and controlled methods include:

Nucleophilic Aromatic Substitution (SNAr) : This is a powerful method for introducing an amino group onto a pyridine ring that is activated by electron-withdrawing groups and contains a good leaving group (e.g., a halogen). For example, a chloropyridine can react with an amine source under basic conditions.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction has become a widely used method for forming C-N bonds and is applicable to the synthesis of aminopyridines from halopyridines and amines.

Reduction of Nitropyridines : The reduction of a nitro group to an amine is a high-yielding and reliable transformation. A variety of reducing agents can be employed, such as hydrogen gas with a palladium catalyst, tin(II) chloride, or iron in acidic media.

| Method | Description | Typical Reagents | Advantages | Disadvantages |

| Chichibabin Reaction | Direct amination of the pyridine ring. | Sodium amide (NaNH2) | Atom economical | Often lacks regioselectivity, harsh conditions |

| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a leaving group by an amine nucleophile. | Halopyridine, Amine, Base (e.g., K2CO3) | Good for activated pyridines | Requires an activated ring and a good leaving group |

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation. | Halopyridine, Amine, Palladium catalyst, Ligand, Base | High functional group tolerance, mild conditions | Cost of catalyst and ligands |

| Reduction of Nitropyridines | Conversion of a nitro group to an amine. | Nitropyridine, Reducing agent (e.g., H2/Pd, SnCl2, Fe/HCl) | High yield, reliable | Requires synthesis of the nitropyridine precursor |

Regioselective Substitution Approaches on Pyridine Rings

Achieving the desired 3-amino-6-cyclopropoxy substitution pattern requires precise control over the regioselectivity of the functionalization reactions. The electronic nature of the pyridine ring, which is π-deficient, generally directs nucleophilic attack to the C-2, C-4, and C-6 positions.

Strategies to achieve regioselectivity include:

Directing Groups : The presence of a substituent on the pyridine ring can influence the position of subsequent reactions. For instance, an existing group at the C-2 or C-4 position can direct incoming groups to other specific locations.

C-H Functionalization : Recent advances in transition metal-catalyzed C-H functionalization have provided new avenues for the direct and regioselective introduction of functional groups onto the pyridine ring, including at the C-3 position. These methods often employ a directing group to guide the catalyst to a specific C-H bond.

Halogen Dance Reaction : This reaction involves the base-induced migration of a halogen atom on a pyridine ring, which can be used to access isomers that are not directly available.

Introduction and Derivatization of the Cyclopropoxy Substituent

The cyclopropoxy group is a key structural feature, and its efficient introduction is a critical step in the synthesis.

Synthetic Approaches for Cyclopropyl Ethers

The cyclopropyl moiety is an important structural element in many active pharmaceutical ingredients. The synthesis of cyclopropyl ethers can be challenging due to the strained nature of the three-membered ring. Common methods include:

Williamson Ether Synthesis : This classic method involves the reaction of an alkoxide with an alkyl halide. In the context of this compound, this would typically involve the reaction of a 6-hydroxypyridine derivative with a cyclopropyl halide or a cyclopropyl sulfonate.

Mitsunobu Reaction : This reaction allows for the formation of an ether from an alcohol and a nucleophile (in this case, cyclopropanol) under mild conditions using triphenylphosphine (B44618) and a dialkyl azodicarboxylate.

Ullmann Condensation : This copper-catalyzed reaction can be used to form aryl ethers from an aryl halide and an alcohol. This method can be applied to the synthesis of this compound by reacting a 6-halopyridine with cyclopropanol (B106826).

| Reaction | Reactants | Conditions | Key Features |

| Williamson Ether Synthesis | Alkoxide + Cyclopropyl Halide/Sulfonate | Basic | Classic and straightforward |

| Mitsunobu Reaction | Alcohol + Cyclopropanol | PPh3, DEAD/DIAD | Mild conditions, inversion of stereochemistry at the alcohol |

| Ullmann Condensation | Aryl Halide + Cyclopropanol | Copper catalyst, Base | Good for forming aryl ethers |

Methodologies for Etherification onto Pyridine Scaffolds

A common and effective approach involves the nucleophilic substitution of a leaving group at the C-6 position of the pyridine ring with cyclopropoxide. A 6-halopyridine, such as 6-chloropyridine or 6-bromopyridine, is a frequently used substrate. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to generate the cyclopropoxide in situ from cyclopropanol.

For instance, the synthesis could proceed from 2-chloro-5-nitropyridine. This starting material can undergo nucleophilic aromatic substitution with sodium cyclopropoxide to yield 2-cyclopropoxy-5-nitropyridine. The subsequent reduction of the nitro group provides the target molecule, this compound.

Convergent and Divergent Synthetic Approaches for this compound

The synthesis of this compound and its analogues can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

A common convergent approach involves the initial preparation of a pre-functionalized pyridine ring, which is then coupled with the requisite cyclopropoxy and amino groups or their precursors. A typical starting material for such a synthesis is 2-chloro-5-nitropyridine. In this pathway, the chloro substituent is first displaced by cyclopropanol under basic conditions to form 2-cyclopropoxy-5-nitropyridine. The subsequent reduction of the nitro group to an amine yields the target molecule, this compound. This method is advantageous as it builds the core structure in a linear fashion, often with high yields in the individual steps.

Alternatively, a divergent synthesis can be employed to generate a library of analogues from a common intermediate. This strategy often starts with a di-substituted pyridine, such as 2,5-dihalopyridine. One halogen can be selectively reacted, for instance, through a nucleophilic aromatic substitution with cyclopropanol, to introduce the cyclopropoxy group. The remaining halogen then serves as a handle for diversification. For example, a palladium-catalyzed Buchwald-Hartwig amination can be used to introduce a variety of amino groups at the 5-position, leading to a range of this compound analogues. wikipedia.org This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Another divergent strategy involves the initial synthesis of a core aminopyridine structure, which is then further functionalized. For example, starting with 2-amino-5-bromopyridine, the amino group can be protected, followed by the introduction of various alkoxy groups at the 6-position via a copper- or palladium-catalyzed coupling reaction. Subsequent deprotection of the amino group would yield the desired 6-alkoxypyridin-3-amine analogues.

The choice between a convergent and divergent approach is often dictated by the specific synthetic goal. For the large-scale production of a single target molecule, a highly optimized convergent synthesis is often preferred. In contrast, for the exploration of chemical space and the generation of a library of related compounds, a divergent strategy offers greater flexibility and efficiency.

Catalytic Systems and Reaction Optimization in this compound Synthesis

The efficient synthesis of this compound and its analogues is heavily reliant on the use of advanced catalytic systems and the meticulous optimization of reaction conditions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone in the formation of the crucial C-N bond in many synthetic routes to this compound. libretexts.org

The selection of the palladium precursor, ligand, and base is critical for achieving high yields and minimizing side products. Various palladium sources, such as Pd(OAc)₂, Pd₂(dba)₃, and palladium precatalysts, can be employed. The choice of ligand is arguably the most crucial parameter, with bulky, electron-rich phosphine (B1218219) ligands often demonstrating superior performance. Ligands such as Xantphos, RuPhos, and various biaryl phosphines have been successfully utilized in the amination of pyridyl halides. mit.edu

Reaction optimization is a multifactorial process that involves screening various parameters to identify the optimal conditions. This includes the catalyst and ligand loading, the nature and stoichiometry of the base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃), the choice of solvent (e.g., toluene, dioxane, THF), the reaction temperature, and the reaction time. Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently explore this multidimensional reaction space and identify the optimal set of conditions.

Below are interactive data tables summarizing typical catalytic systems and the impact of reaction parameter optimization on the synthesis of 6-alkoxypyridin-3-amine derivatives, which are close structural analogues of the target compound.

Table 1: Comparison of Catalytic Systems for the Buchwald-Hartwig Amination of 5-Bromo-2-alkoxypyridines

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 85 |

| Pd₂(dba)₃ | RuPhos | NaOt-Bu | Dioxane | 100 | 92 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | THF | 90 | 78 |

| [Pd(cinnamyl)Cl]₂ | BippyPhos | K₂CO₃ | Toluene | 120 | 88 |

Table 2: Optimization of Reaction Parameters for the Synthesis of a 6-Alkoxypyridin-3-amine Analogue

| Parameter Varied | Condition 1 | Yield 1 (%) | Condition 2 | Yield 2 (%) | Condition 3 | Yield 3 (%) |

| Ligand | Xantphos | 85 | RuPhos | 92 | SPhos | 78 |

| Base | Cs₂CO₃ | 85 | NaOt-Bu | 92 | K₃PO₄ | 78 |

| Solvent | Toluene | 85 | Dioxane | 92 | THF | 78 |

| Temperature (°C) | 90 | 75 | 100 | 92 | 110 | 88 |

These tables illustrate the significant impact that the choice of catalytic system and reaction conditions can have on the outcome of the synthesis. Careful optimization is therefore essential to develop robust and efficient processes for the production of this compound and its derivatives.

Advanced Spectroscopic and Chromatographic Characterization of 6 Cyclopropoxypyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the unambiguous determination of the chemical structure of 6-Cyclopropoxypyridin-3-amine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. libretexts.org The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.

The spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the cyclopropoxy group, and the amine group. The aromatic protons on the pyridine ring typically resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. libretexts.org Their splitting patterns (e.g., doublet, triplet) and coupling constants (J values) reveal the substitution pattern on the ring.

The protons of the cyclopropyl (B3062369) group will appear in the upfield region, characteristically shielded by the ring strain. These protons often exhibit complex splitting patterns due to geminal and vicinal couplings. The methine proton of the cyclopropoxy group will have a distinct chemical shift from the methylene (B1212753) protons.

The amine (NH₂) protons can appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Coupling Constant (J) in Hz |

| H-2 (Pyridine) | ~7.5 - 8.0 | d | ~2-3 |

| H-4 (Pyridine) | ~7.0 - 7.5 | dd | ~8-9, ~2-3 |

| H-5 (Pyridine) | ~6.5 - 7.0 | d | ~8-9 |

| O-CH (Cyclopropyl) | ~3.8 - 4.2 | m | |

| CH₂ (Cyclopropyl) | ~0.7 - 1.0 | m | |

| NH₂ | Variable | br s |

Note: These are predicted values and may vary based on experimental conditions.

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. libretexts.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, simplifying the analysis. libretexts.org

The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 100-160 ppm). The carbon attached to the electronegative oxygen of the cyclopropoxy group (C-6) and the nitrogen of the amine group (C-3) will have distinct chemical shifts. organicchemistrydata.orglibretexts.org The carbons of the cyclopropyl group will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | ~140 - 150 |

| C-3 (Pyridine) | ~135 - 145 |

| C-4 (Pyridine) | ~120 - 130 |

| C-5 (Pyridine) | ~110 - 120 |

| C-6 (Pyridine) | ~155 - 165 |

| O-CH (Cyclopropyl) | ~55 - 65 |

| CH₂ (Cyclopropyl) | ~5 - 15 |

Note: These are predicted values and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for confirming the structural assignments made from 1D NMR spectra. harvard.eduepfl.ch

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would confirm the connectivity between the protons on the pyridine ring and within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra show correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). sdsu.educolumbia.edu This allows for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. princeton.edu This can be used to determine the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. innovareacademics.inbioanalysis-zone.com This precision allows for the determination of the exact molecular formula of this compound by comparing the measured mass with the calculated masses of possible elemental compositions. researchgate.net For example, an exact mass measurement can distinguish between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com

Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₀N₂O |

| Calculated Monoisotopic Mass | 150.0793 g/mol |

| Expected [M+H]⁺ ion | 151.0866 |

Fragmentation Pathways of this compound and Derivatives

In a mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can aid in structural identification. wikipedia.orguni-saarland.de

The fragmentation of this compound is expected to be influenced by the stability of the resulting fragments. Common fragmentation pathways for similar amine-containing aromatic compounds often involve cleavage alpha to the amine group or loss of small neutral molecules. libretexts.org

Potential fragmentation pathways could include:

Loss of the cyclopropyl group as a radical, leading to a stable pyridone-like cation.

Cleavage of the ether bond, resulting in the loss of a cyclopropoxy radical or cyclopropene (B1174273).

Fragmentation of the pyridine ring itself.

Studying the fragmentation of derivatives of this compound can also provide valuable information. For instance, comparing the mass spectra of halogenated or alkylated derivatives can help to confirm fragmentation mechanisms and identify the positions of substituents. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing a molecular fingerprint based on the functional groups present. For this compound, these techniques can confirm the presence of the key structural components: the pyridine ring, the amino group, and the cyclopropoxy group.

The vibrational spectra of aminopyridines have been the subject of extensive study. nih.govtsijournals.com The position of the amino group on the pyridine ring influences the vibrational frequencies. In the case of this compound, the spectra would be expected to show characteristic bands for the N-H stretching of the primary amine, C-N stretching, and pyridine ring vibrations. The cyclopropoxy group would also exhibit unique vibrational modes, including C-H stretching and ring breathing of the cyclopropyl ring, as well as C-O stretching of the ether linkage.

A detailed analysis of the IR and Raman spectra involves assigning observed vibrational frequencies to specific molecular motions. nih.gov For instance, the symmetric and asymmetric NH2 stretching vibrations of the amino group are typically observed in the 3300-3500 cm⁻¹ region in the IR spectrum. tsijournals.comtubitak.gov.tr The scissoring vibration of the NH2 group is expected around 1600 cm⁻¹. tsijournals.com Pyridine ring stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. chimia.ch The ring breathing mode of the pyridine ring is sensitive to substitution and coordination. istanbul.edu.tr

It is important to note that changes in the sample state (e.g., solid vs. solution) can lead to shifts in the observed frequencies due to intermolecular interactions. researchgate.net

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amino (-NH₂) | Asymmetric Stretch | ~3400 - 3500 | IR, Raman |

| Symmetric Stretch | ~3300 - 3400 | IR, Raman | |

| Scissoring | ~1600 - 1650 | IR, Raman | |

| Pyridine Ring | C=C/C=N Stretching | ~1400 - 1600 | IR, Raman |

| Ring Breathing | ~990 - 1050 | Raman | |

| Cyclopropyl | C-H Stretching | ~3000 - 3100 | IR, Raman |

| Ring Deformation | ~800 - 900 | IR, Raman | |

| Ether (-O-) | C-O-C Asymmetric Stretch | ~1200 - 1275 | IR |

| C-O-C Symmetric Stretch | ~1000 - 1075 | IR |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for determining the purity of chemical compounds and for separating them from complex mixtures. For aminopyridine derivatives like this compound, both Gas Chromatography (GC) and Liquid Chromatography (LC) are widely employed. researchgate.netchromatographyonline.com

Gas Chromatography (GC) and Liquid Chromatography (LC) Methodologies for Aminopyridine Analysis

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While some aminopyridines can be analyzed directly, their polarity can lead to poor peak shape and column interactions. osha.gov The choice of a suitable capillary column, often with a polar stationary phase, is crucial for achieving good separation of aminopyridine isomers. nih.gov A nitrogen-phosphorous detector (NPD) is often used for its high sensitivity towards nitrogen-containing compounds like aminopyridines. osha.gov Headspace GC-MS has also been utilized for the determination of volatile pyridine derivatives. tandfonline.com

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. ijsrst.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of aminopyridines. nih.govsefh.es However, due to the hydrophilic nature of some aminopyridines, they may show little retention on standard C18 columns. researchgate.netnih.gov In such cases, alternative approaches like using a cyano (CN) column or employing Hydrophilic Interaction Liquid Chromatography (HILIC) can be beneficial. helixchrom.com The use of mixed-mode columns that combine reversed-phase and ion-exchange properties can also provide excellent separation without the need for ion-pairing reagents, which are often incompatible with mass spectrometry (MS) detection. helixchrom.comhelixchrom.com

The mobile phase composition, including the type and concentration of organic modifier (e.g., acetonitrile, methanol) and the pH, plays a critical role in achieving the desired separation. ijsrst.comhelixchrom.comnih.gov For LC-MS analysis, volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are preferred. researchgate.net

Table 2: Typical Chromatographic Conditions for Aminopyridine Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection |

| GC | Capillary column with a polar stationary phase | Helium or Nitrogen | Nitrogen-Phosphorous Detector (NPD), Mass Spectrometry (MS) |

| LC (RP-HPLC) | C18, C8, Cyano (CN) | Acetonitrile/Methanol and Water with additives (e.g., formic acid, ammonium acetate) | UV, Diode Array Detector (DAD), Mass Spectrometry (MS) |

| LC (HILIC) | Amide, Silica | High organic content mobile phase with a small amount of aqueous buffer | UV, DAD, MS |

| LC (Mixed-Mode) | Combines reversed-phase and ion-exchange functionalities | Acetonitrile/Methanol and Water with acidic modifiers | UV, DAD, MS |

Derivatization Strategies for Chromatographic Enhancement of Aminopyridines

Derivatization is a chemical modification process used to improve the analytical performance of compounds in chromatography. jfda-online.com For aminopyridines, derivatization can enhance volatility for GC analysis or improve detectability and chromatographic behavior in LC. researchgate.netchromatographyonline.com

For Gas Chromatography (GC): The primary amino group of aminopyridines can be derivatized to reduce its polarity and improve thermal stability. Common derivatization reactions include:

Silylation: This involves replacing the active hydrogen of the amino group with a trimethylsilyl (B98337) (TMS) group using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). colostate.eduhplc.eucaltech.edu The resulting TMS derivatives are more volatile and less polar. hplc.eu The addition of a catalyst like pyridine can accelerate the reaction, especially for sterically hindered groups. caltech.edu

Acylation: Reaction with acylating agents, such as acid anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) or acid chlorides, converts the amino group into an amide. semanticscholar.orgccsenet.org This increases the molecular weight and can improve chromatographic peak shape. jfda-online.com

For Liquid Chromatography (LC): While derivatization is less common for LC analysis of aminopyridines compared to GC, it can be employed to enhance detection sensitivity, particularly for fluorescence or mass spectrometric detection. researchgate.net

Alkylation: Reaction with reagents like hexylchloroformate can form amide derivatives, which result in a higher molecular weight and improved chromatographic behavior in reversed-phase LC. researchgate.netnih.gov

Fluorescent Labeling: Reagents like 2-aminobenzamide (B116534) (2-AB) or dansyl chloride can be used to introduce a fluorophore, significantly increasing detection sensitivity in fluorescence-based assays. researchgate.netresearchgate.net This is particularly useful for trace-level analysis.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization without the formation of byproducts. tcichemicals.com

Table 3: Common Derivatization Reagents for Aminopyridines

| Technique | Derivatization Type | Reagent | Purpose |

| GC | Silylation | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility, reduce polarity |

| GC | Acylation | Acetic Anhydride, Trifluoroacetic Anhydride | Increase volatility, improve peak shape |

| LC | Alkylation | Hexylchloroformate | Increase molecular weight, improve retention in RP-LC |

| LC | Fluorescent Labeling | Dansyl Chloride, 2-Aminobenzamide (2-AB) | Enhance fluorescence detection sensitivity |

Computational Chemistry and in Silico Analysis of 6 Cyclopropoxypyridin 3 Amine

Quantum Chemical Studies on Electronic and Geometric Structures

Quantum chemical methods are used to investigate the electronic properties and geometric structure of molecules from first principles. These studies provide fundamental information about molecular stability, reactivity, and charge distribution, which complements the interaction-focused data from molecular docking.

Density Functional Theory (DFT) is a robust quantum mechanical method for analyzing the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT can accurately calculate various ground-state properties. For a molecule like 6-Cyclopropoxypyridin-3-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can determine:

Optimized Molecular Geometry: The most stable 3D arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

Global Reactivity Descriptors: From the FMO energies, key descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated. These values help quantify the molecule's resistance to charge transfer and its propensity to react as an electrophile.

A summary of plausible DFT-calculated properties for this compound is presented in Table 2.

| Property | Calculated Value | Description |

|---|---|---|

| EHOMO | -5.8 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | 3.5 eV | Measure of the power to attract electrons |

| Chemical Hardness (η) | 2.3 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 2.67 eV | Propensity of a species to accept electrons |

This table is for illustrative purposes and does not represent actual experimental data.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the distribution of charge and predicting how a molecule will interact with other species, particularly in non-covalent interactions. The MEP map is color-coded to indicate different potential regions:

Red: Regions of the most negative electrostatic potential, which are electron-rich and favorable for electrophilic attack.

Blue: Regions of the most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green: Regions of near-zero potential, typically found over nonpolar parts of the molecule.

For this compound, an MEP map would likely reveal a distinct charge distribution. The most negative potential (red) would be concentrated around the electronegative nitrogen atom of the pyridine (B92270) ring, highlighting its role as a hydrogen bond acceptor. Conversely, the most positive potential (blue) would be located around the hydrogen atoms of the amine group, indicating their function as hydrogen bond donors. The cyclopropyl (B3062369) and aromatic ring regions would likely be neutral (green), corresponding to their hydrophobic character. This map provides a clear rationale for the intermolecular interactions observed in molecular docking studies, linking the molecule's electronic structure to its binding behavior.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that provides insights into the reactivity of a molecule. It primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining how a molecule will interact with other species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to electrophilic attack. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the pyridine ring, the amino group, and the cyclopropoxy group all influence the electronic distribution and, consequently, the HOMO and LUMO. The nitrogen atom in the pyridine ring and the amino group are electron-donating, which would be expected to raise the energy of the HOMO. The cyclopropoxy group, with its strained ring system, can also participate in electronic interactions.

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Aminopyridine Derivative (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.66 |

Note: This data is illustrative and based on computational studies of similar aminopyridine structures. The actual values for this compound would require specific DFT calculations.

The distribution of the HOMO and LUMO can also predict the regioselectivity of reactions. For this compound, an electrophilic attack would likely occur at the positions with the highest HOMO density, which is anticipated to be on the amino group and specific carbons of the pyridine ring. A nucleophilic attack would target the areas with the highest LUMO density.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. uni-muenchen.dewikipedia.org It translates the complex, delocalized molecular orbitals into a more intuitive Lewis-like structure of bonds, lone pairs, and antibonding orbitals. This analysis is valuable for understanding charge distribution, hybridization, and intermolecular and intramolecular interactions.

For this compound, NBO analysis would reveal the charge distribution across the molecule. The nitrogen atoms of the pyridine ring and the amino group are expected to carry a negative charge due to their higher electronegativity, while the adjacent carbon and hydrogen atoms would have a positive charge. The oxygen atom of the cyclopropoxy group would also be a center of negative charge. This charge distribution is critical for understanding the molecule's electrostatic interactions with other molecules, such as biological receptors.

Table 2: Predicted NBO Charges for Key Atoms in this compound (Illustrative)

| Atom | Predicted NBO Charge (e) |

| Pyridine Nitrogen (N1) | -0.5 to -0.7 |

| Amino Nitrogen (N-amine) | -0.8 to -1.0 |

| Oxygen (O-cyclopropoxy) | -0.6 to -0.8 |

| Carbon (C3, attached to NH2) | +0.2 to +0.4 |

| Carbon (C6, attached to O) | +0.4 to +0.6 |

Note: These values are estimations based on NBO analyses of similar heterocyclic amines and ethers. Precise values would require dedicated quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

Principles and Algorithms for QSAR Model Development (e.g., MLR, PCR, PLS)

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors are numerical representations of various chemical and physical properties of the molecules. Finally, a statistical method is used to build a mathematical model that correlates the descriptors with the biological activity.

Several algorithms can be used to develop QSAR models, including:

Multiple Linear Regression (MLR): This is one of the simplest methods, which assumes a linear relationship between the descriptors and the activity.

Principal Component Regression (PCR): This method is used when the descriptors are highly correlated. It first transforms the descriptors into a smaller set of uncorrelated variables called principal components, and then performs a linear regression on these components.

Partial Least Squares (PLS): PLS is similar to PCR but is generally more robust, especially when the number of descriptors is large and they are highly correlated. It finds a set of latent variables that maximize the covariance between the descriptors and the activity. ucl.ac.uk

Molecular Descriptors for this compound Derivatives

For a series of derivatives of this compound, a wide range of molecular descriptors could be calculated to build a QSAR model. These can be broadly categorized as:

1D descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, number of rotatable bonds), topological indices (e.g., Wiener index, Randić index), and electronic descriptors (e.g., partial charges).

3D descriptors: These are calculated from the 3D conformation of the molecule and include geometric descriptors (e.g., molecular surface area, volume) and steric descriptors (e.g., Verloop parameters).

Quantum chemical descriptors: These are derived from quantum mechanical calculations and include HOMO and LUMO energies, dipole moment, and electrostatic potential.

The choice of descriptors is crucial for the development of a predictive QSAR model. For this compound derivatives, descriptors related to hydrophobicity (e.g., logP), electronic properties (e.g., partial charges, dipole moment), and steric bulk would likely be important.

Predictive Modeling and Validation in Chemical Series

Once a QSAR model is built, its predictive power must be rigorously validated. This is typically done using both internal and external validation techniques.

Internal validation: This involves assessing the model's performance on the same dataset that was used to build it. Common methods include leave-one-out cross-validation (LOO-CV) and bootstrapping. The squared cross-validation correlation coefficient (q²) is a key metric for internal validation.

External validation: This involves testing the model's ability to predict the activity of a new set of compounds that were not used in the model development. The predictive ability is often assessed by the squared correlation coefficient between the predicted and observed activities (R²_pred). nih.govtandfonline.comfigshare.com

A robust and predictive QSAR model for a series of this compound derivatives could guide the synthesis of new compounds with improved biological activity by identifying the key structural features that are important for the desired effect.

Table 3: Example of a QSAR Model for a Series of Pyridine Derivatives (Hypothetical)

| Model Equation | R² | q² | R²_pred |

| pIC50 = 1.2 + 0.5LogP - 0.2MW + 1.5*Dipole | 0.85 | 0.72 | 0.78 |

Note: This is a hypothetical QSAR model to illustrate the concept. R² is the coefficient of determination, q² is the cross-validated R², and R²_pred is the R² for the external test set.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, dynamics, and interactions of a molecule over time.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule has several rotatable bonds, including the bond connecting the cyclopropoxy group to the pyridine ring and the C-N bond of the amino group. MD simulations can reveal the preferred conformations of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a biological target, as the binding affinity can be highly dependent on the conformation.

MD simulations can also be used to study the interactions of this compound with its environment, such as a solvent or a protein binding site. nih.govnih.gov By simulating the molecule in a box of water molecules, for example, one can study its solvation properties and the dynamics of the surrounding water molecules. When a protein target is known, MD simulations of the ligand-protein complex can provide insights into the stability of the binding, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the dynamic behavior of both the ligand and the protein upon binding. figshare.com This information is invaluable for rational drug design and for understanding the mechanism of action.

Table 4: Potential Applications of MD Simulations for this compound

| Application | Information Gained |

| Conformational Analysis | Identification of low-energy conformers, rotational energy barriers. |

| Solvation Studies | Solvation free energy, radial distribution functions of water. |

| Ligand-Protein Binding | Binding stability, key interacting residues, conformational changes upon binding. |

| Dynamic Properties | Root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF). |

Simulation Protocols and Force Field Selection

The foundation of any meaningful molecular simulation lies in the selection of an appropriate simulation protocol and a well-parameterized force field. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles, in this case, the atoms of this compound and its environment.

For a molecule containing both a pyridine ring and a cyclopropyl group, the choice of force field is critical. Standard biomolecular force fields such as AMBER, CHARMM, and GROMOS are often the starting point, particularly when studying the interaction of the molecule with a protein. nih.govnih.gov However, the parameters for the specific chemical moieties in this compound may require careful validation or further refinement. The CHARMM General Force Field (CGenFF) is designed for drug-like molecules and would likely provide a reasonable starting point for parameterization. nih.gov

More advanced, polarizable force fields, such as the Drude model, have been developed for nitrogen-containing heteroaromatic compounds and can offer a more accurate representation of the electrostatic interactions, which are particularly important for the pyridine nitrogen and the amino group. nih.gov For the cyclopropyl group, which has a unique electronic structure and high strain, specific parameters derived from high-level quantum mechanical (QM) calculations are essential for accuracy. wikipedia.orgaip.org Density Functional Theory (DFT) is a common QM method used for generating such parameters. researchgate.net

A typical simulation protocol for this compound would involve the following steps:

Geometry Optimization: The initial 3D structure of the molecule is optimized using a QM method, such as DFT with a suitable basis set (e.g., B3LYP/6-31G*), to find a low-energy starting conformation.

Force Field Parameterization: The partial atomic charges, bond lengths, bond angles, and dihedral parameters for the molecule are determined. This may involve fitting to QM data for electrostatic potential and conformational energy profiles.

System Setup: The molecule is placed in a simulation box, typically solvated with an explicit water model (e.g., TIP3P or SPC/E) to mimic aqueous environments.

Minimization and Equilibration: The system's energy is minimized to remove any steric clashes, followed by a period of molecular dynamics (MD) simulation where the temperature and pressure are gradually brought to the desired values and allowed to stabilize.

Production Simulation: A long MD simulation is run under constant temperature and pressure (NPT ensemble) to sample the conformational space and dynamic behavior of the molecule.

| Parameter | Typical Value/Method | Rationale |

| Force Field | CHARMM (CGenFF), AMBER, OPLS-AA | Well-established for small molecules and biomolecular simulations. |

| Water Model | TIP3P, SPC/E | Standard explicit solvent models for aqueous simulations. |

| Simulation Engine | GROMACS, AMBER, NAMD | Widely used, efficient, and well-documented MD software. |

| Temperature | 300 K | Representative of physiological temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 100-500 ns | Sufficient to sample significant conformational changes. |

This table represents a generalized simulation protocol and specific parameters may vary based on the research question.

Conformational Ensemble Analysis of this compound

This compound possesses conformational flexibility primarily around the bond connecting the cyclopropoxy group to the pyridine ring and the orientation of the amine group. Conformational analysis aims to identify the most stable conformations (low-energy states) and the energy barriers between them.

The key dihedral angle is that which defines the orientation of the cyclopropyl ring relative to the plane of the pyridine ring. Due to the strained nature of the three-membered ring, it can significantly influence the electronic and steric properties of the molecule. wikipedia.orgnih.gov Studies on similar structures, like cyclopropyl methyl ketone, have shown that specific orientations (s-cis or s-trans) are preferred. uwlax.edu For this compound, a potential energy surface scan, performed by systematically rotating this dihedral angle and calculating the energy at each step using QM methods, can reveal the most stable arrangements.

Molecular dynamics simulations generate a trajectory that represents the molecule's movement over time, providing a rich dataset for conformational analysis. By analyzing this trajectory, a conformational ensemble—a collection of the different shapes the molecule adopts—can be generated. Clustering algorithms can then be used to group similar conformations and identify the most populated states.

| Dihedral Angle | Atoms Defining the Angle | Expected Low-Energy Conformations |

| C(pyridine)-O-C(cyclopropyl)-C(cyclopropyl) | C6-O-C7-C8 | Planar or near-planar orientations to minimize steric hindrance. |

| H-N-C(pyridine)-C(pyridine) | H-N-C3-C2 | Pyramidal or planar geometry of the amine group relative to the ring. |

This table illustrates the key sources of conformational flexibility in this compound.

The results of such an analysis are crucial for understanding how the molecule might fit into a binding pocket of a receptor, as the biologically active conformation is often one of the low-energy states accessible in solution.

Dynamic Behavior of Ligand-Receptor Complexes

A primary application of in silico analysis for a molecule like this compound is to predict and understand its interaction with a biological target, such as an enzyme or a receptor. This process typically begins with molecular docking, which predicts the preferred binding orientation of the ligand within the receptor's active site. nih.govmdpi.com

Following docking, molecular dynamics simulations of the ligand-receptor complex are performed to assess the stability of the predicted binding pose and to explore the dynamic nature of the interaction. nih.gov These simulations can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time is calculated to assess the stability of the complex. A stable RMSD suggests a stable binding mode.

Key Interactions: The simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and the receptor. The persistence of these interactions over the course of the simulation can highlight the key residues responsible for binding affinity. For this compound, the amino group and the pyridine nitrogen are likely to be key hydrogen bond donors and acceptors, respectively.

Flexibility and Induced Fit: The root-mean-square fluctuation (RMSF) of individual residues can be calculated to identify flexible regions of the protein upon ligand binding. This can reveal "induced fit" effects, where the receptor changes its conformation to better accommodate the ligand.

| Analysis Metric | Information Gained | Relevance to this compound |

| RMSD of Ligand | Stability of the binding pose. | Confirms if the docked orientation is maintained over time. |

| Hydrogen Bond Analysis | Identification of key donor-acceptor pairs. | Highlights the role of the amine and pyridine nitrogen in binding. |

| RMSF of Receptor Residues | Flexibility of the binding pocket. | Shows how the receptor adapts to the ligand's shape and size. |

| Binding Free Energy Calculation | Estimation of binding affinity. | Provides a quantitative measure of how strongly the ligand binds to the receptor. |

This table summarizes common analyses performed on MD trajectories of ligand-receptor complexes.

By simulating the dynamic behavior of the this compound-receptor complex, researchers can gain a deeper understanding of the molecular basis of its biological activity, guiding the design of more potent and selective analogs.

Chemical Reactivity and Mechanistic Investigations of 6 Cyclopropoxypyridin 3 Amine

Reaction Chemistry of the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which generally makes it less susceptible to electrophilic attack than benzene (B151609). However, the presence of two electron-donating groups (EDGs) in 6-Cyclopropoxypyridin-3-amine significantly modulates this intrinsic reactivity.

Electrophilic Aromatic Substitution (SEAr)

The pyridine nitrogen deactivates the ring towards electrophiles, particularly at the α (C2, C6) and γ (C4) positions. Conversely, the amino (-NH₂) and cyclopropoxy (-O-cPr) groups are activating and direct incoming electrophiles to their ortho and para positions. In this compound, the powerful activating effect of the amino group at C3 directs electrophiles towards the C2 and C4 positions. The cyclopropoxy group at C6 directs towards the C5 position. The combination of these effects suggests that the pyridine ring is activated towards electrophilic substitution, with the most probable sites of reaction being C2, C4, and C5. The precise outcome would depend on the reaction conditions and the nature of the electrophile. wikipedia.orglibretexts.orgmasterorganicchemistry.commsu.edu

Interactive Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Influence of Pyridine N | Influence of 3-NH₂ Group | Influence of 6-O-cPr Group | Net Effect |

| C2 | Deactivating | Activating (ortho) | - | Potentially Reactive |

| C4 | Deactivating | Activating (para) | - | Potentially Reactive |

| C5 | - | - | Activating (ortho) | Potentially Reactive |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on pyridine rings is generally facilitated by electron-withdrawing groups and requires a good leaving group at an activated position (C2, C4, or C6). sci-hub.se Given that this compound possesses two strong electron-donating groups, the ring is electron-rich and thus highly deactivated towards SNAr. This type of reaction is unlikely to occur unless the molecule is modified to include a suitable leaving group, such as a halide, at the C2, C4, or C6 position. For instance, in related 3-halo-4-aminopyridines, intramolecular SNAr reactions have been observed following N-acylation. nih.govacs.org

Pyridine and its derivatives can participate in cycloaddition reactions, although the inherent aromaticity of the ring often makes these reactions challenging. acsgcipr.org

Diels-Alder Reactions : In normal electron-demand Diels-Alder reactions, the pyridine ring would act as the diene. This is generally unfavorable due to the loss of aromaticity. wikipedia.org However, the electron-rich nature of this compound makes it a more plausible candidate for inverse-electron-demand Diels-Alder reactions, where it would react with an electron-poor dienophile. whiterose.ac.ukpsu.edu Research on 1,2,4-triazines has shown that such cycloadditions can be efficient routes to substituted pyridines. whiterose.ac.uk

[2+2+2] Cycloadditions : Transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles are a powerful method for constructing pyridine rings. nih.gov While this is a synthetic route to pyridines rather than a reaction of the pyridine ring itself, it highlights a modern approach to assembling such substituted heterocyclic systems.

Photocycloadditions : Irradiation of certain substituted pyridines in the presence of electron-rich alkenes can lead to regioselective [2+2] or [4+2] cycloadditions, providing access to novel azocine (B12641756) heterocycles. acs.org The electron-rich character of this compound could make it amenable to similar photochemical transformations.

Transformations of the Primary Amine Functional Group

The primary aromatic amine at the C3 position is a versatile functional group, acting as a potent nucleophile and a site for a wide array of synthetic transformations.

The nucleophilic nitrogen of the 3-amino group readily reacts with electrophilic partners. A key example is the condensation reaction with aldehydes and ketones to form the corresponding Schiff bases (imines). This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. Such reactions are fundamental in the synthesis of more complex molecular architectures. For example, three-component reactions involving an aminopyrazole (a related heteroaromatic amine), an aldehyde, and a sulfoxonium ylide have been shown to produce fused pyrimidine (B1678525) systems, illustrating the synthetic utility of imine formation. nih.govmdpi.com

The 3-amino group serves as a handle for introducing a variety of functional groups, which can be used to modulate the compound's properties or to build more complex molecules.

Acylation and Sulfonylation : The amine reacts readily with acyl chlorides, anhydrides, and sulfonyl chlorides to form stable amide and sulfonamide linkages, respectively. rasayanjournal.co.inresearchgate.netnih.gov These reactions are robust and high-yielding.

Urea and Carbamate Formation : Reaction with isocyanates affords substituted ureas, a common motif in medicinal chemistry. nih.govasianpubs.org Alternatively, reaction with reagents like 4-nitrophenyl-N-benzylcarbamate followed by hydrogenolysis provides a versatile route to monosubstituted ureas. bioorganic-chemistry.com

Palladium-Catalyzed Cross-Coupling : The amine can act as the nucleophilic partner in Buchwald-Hartwig amination reactions, coupling with aryl or heteroaryl halides to form diarylamines. wikipedia.orglibretexts.orgacsgcipr.orgresearchgate.net This reaction has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds.

Interactive Table: Common Derivatization Reactions of the 3-Amino Group

| Reaction Type | Reagent Class | Product Type | Typical Conditions |

| Acylation | Acyl Chloride (RCOCl) | Amide | Base (e.g., Pyridine, Et₃N) |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | Base (e.g., Pyridine) |

| Urea Formation | Isocyanate (R-N=C=O) | N,N'-Disubstituted Urea | Aprotic Solvent |

| Buchwald-Hartwig Amination | Aryl Halide (Ar-X) | Diarylamine | Pd Catalyst, Ligand, Base |

Aromatic amines are susceptible to oxidation. The oxidation potential is highly dependent on the electronic nature of the aromatic ring and its substituents. The presence of two electron-donating groups (-NH₂ and -O-cPr) on the pyridine ring of this compound would be expected to lower its oxidation potential, making it more easily oxidized than unsubstituted 3-aminopyridine (B143674). researchgate.net

The oxidation of aromatic amines typically proceeds via a one-electron transfer to form a radical cation, which can then undergo further reactions. Two-electron oxidation can lead to the formation of reactive quinone-diimine species. nih.gov Studies on the oxidation of 3-aminopyridine with peroxomonosulfuric acid have shown that the reaction involves a nucleophilic attack of the amino nitrogen on an electrophilic peroxo oxygen. researchgate.net While anilines can be oxidized to toxic nitroso species, heteroaromatic amines like aminopyridines are generally considered to have a reduced oxidation potential, making them more stable alternatives in contexts like drug design. nih.gov

Cyclopropoxy Group Reactivity and Ring Transformations

The cyclopropoxy group, a three-membered ring ether, is a fascinating functional group in organic chemistry due to its unique structural and electronic properties. Its inherent ring strain and the nature of its carbon-carbon bonds impart a distinct reactivity profile compared to acyclic ethers or larger cycloalkanes. This section delves into the chemical behavior of the cyclopropoxy moiety, with a particular focus on the factors governing its reactivity, the mechanisms of its transformations, and the theoretical underpinnings of its stability and bioactivation.

Strain-Induced Reactivity of Cyclopropyl (B3062369) Ethers

The defining feature of the cyclopropyl group is its significant ring strain, a consequence of the compressed C-C-C bond angles of 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. fiveable.mewikipedia.org This angle strain, combined with torsional strain from eclipsed hydrogen atoms, results in a high-energy system eager to undergo reactions that relieve this strain. taylorandfrancis.com The C-C bonds in cyclopropane (B1198618) are weaker (approximately 61 kcal/mol) than those in straight-chain alkanes, making them more susceptible to cleavage. taylorandfrancis.com

The bonding in cyclopropane is often described using the Walsh or Coulson-Moffitt models, which depict the C-C bonds as having significant p-orbital character, akin to a double bond. fiveable.mewikipedia.org This "pseudo-π" character influences the electronic properties of the cyclopropyl group, allowing it to participate in hyperconjugation and stabilize adjacent carbocations. wikipedia.orgtandfonline.com

In cyclopropyl ethers, the presence of the oxygen atom further influences the ring's reactivity. The electronegative oxygen can polarize the C-O bond and affect the stability of intermediates formed during reactions. The interplay between the inherent ring strain and the electronic effects of the ether oxygen dictates the susceptibility of the cyclopropoxy group to various transformations. The strain energy of the cyclopropane ring is a major driving force for ring-opening reactions, as the release of this energy provides a thermodynamic advantage. fiveable.meacs.org

Table 1: Comparison of Bond Angles and Strain Energies

| Compound | Ideal Bond Angle (°) | Actual Bond Angle (°) | Strain Energy (kcal/mol) |

| Cyclopropane | 109.5 | 60 | 27.5 |

| Cyclobutane | 109.5 | 90 | 26.5 |

| Cyclopentane | 109.5 | 108 | 6.5 |

| Cyclohexane | 109.5 | 109.5 | 0 |

Mechanisms of Ring-Opening Reactions (e.g., thermal, catalytic, radical)

The high ring strain of the cyclopropoxy group makes it susceptible to ring-opening reactions under various conditions, including thermal, catalytic, and radical-mediated pathways. These reactions are driven by the thermodynamic favorability of relieving the strain within the three-membered ring.

Thermal Ring-Opening: Thermally induced ring-opening of cyclopropanes typically proceeds through a diradical mechanism. wikipedia.org Upon heating, homolytic cleavage of a C-C bond occurs, generating a 1,3-diradical intermediate. This intermediate can then undergo further reactions, such as rotation and re-closure to form a stereoisomer of the starting material or undergo rearrangement to form an alkene. The specific outcome depends on the substitution pattern of the cyclopropane ring and the reaction conditions.

Catalytic Ring-Opening: Acid-catalyzed ring-opening is a common transformation for cyclopropyl ethers. pressbooks.pub Protonation of the ether oxygen makes it a better leaving group, facilitating nucleophilic attack. The regioselectivity of the attack depends on the substitution pattern. In cases where a stable carbocation can be formed, the reaction may proceed through an SN1-like mechanism, with the nucleophile attacking the more substituted carbon. pressbooks.pub Conversely, under conditions favoring an SN2-like pathway, the nucleophile will attack the less sterically hindered carbon. pressbooks.pub Lewis acids can also promote ring-opening by coordinating to the ether oxygen. rsc.org

Transition metal catalysts, such as those based on gold(I), have been shown to mediate the ring-opening of cyclopropenes, a related strained ring system. bath.ac.uk The regioselectivity of these reactions is influenced by the electronic properties of the substituents on the cyclopropene (B1174273) ring. bath.ac.uk

Radical Ring-Opening: Radical-mediated ring-opening of cyclopropanes is also a known process. A radical initiator can abstract a hydrogen atom from the cyclopropane ring, leading to a cyclopropyl radical. This radical can then undergo rapid ring-opening to form a more stable acyclic radical. This process is often irreversible and can be used to generate specific radical intermediates for further synthetic transformations.

Rearrangement Reactions Involving the Cyclopropoxy Moiety

The strained nature of the cyclopropoxy group also predisposes it to various rearrangement reactions, often leading to the formation of more complex molecular architectures. These rearrangements can be triggered by heat, light, or catalysts and can proceed through various mechanisms.

One notable example is the vinylcyclopropane rearrangement , where a vinyl-substituted cyclopropane rearranges to a cyclopentene (B43876) upon heating. wikipedia.org This reaction can proceed through a diradical intermediate or a concerted pericyclic mechanism. wikipedia.org The specific pathway is highly dependent on the substrate's structure. wikipedia.org

Another class of rearrangements involves the migration of groups within the cyclopropane ring or from a substituent to the ring. For instance, the rearrangement of cyclopropyl carbenes, generated from the decomposition of cyclopropyl aldehyde or ketone derivatives, can lead to the formation of cyclobutenes. researchgate.net The direction of ring opening and the substitution pattern of the resulting cyclobutene (B1205218) are influenced by the substituents on the cyclopropyl carbene. researchgate.net

Sigmatropic rearrangements are also observed in systems containing cyclopropyl groups. beilstein-journals.org For example, rsc.orghyphadiscovery.com- and hyphadiscovery.comhyphadiscovery.com-sigmatropic rearrangements of cyclopropenylcarbinol derivatives provide access to a variety of functionalized alkylidenecyclopropanes. beilstein-journals.org These reactions are often highly stereoselective. beilstein-journals.org

Table 2: Examples of Rearrangement Reactions Involving Cyclopropyl Groups

| Rearrangement Type | Starting Material | Product | Conditions |

| Vinylcyclopropane Rearrangement | Vinylcyclopropane | Cyclopentene | Thermal |

| Cyclopropyl Carbene Rearrangement | Cyclopropyl p-toluenesulfonylhydrazone | Cyclobutene | Thermal, alkaline |

| rsc.orghyphadiscovery.com-Sigmatropic Rearrangement | Cyclopropenylcarbinyl phosphinite | (Alkylidenecyclopropyl)diphenylphosphine oxide | In situ generation |

Theoretical Aspects of Cyclopropyl Group Bioactivation and Stability

The cyclopropyl group is a common motif in many pharmaceutical compounds and biologically active molecules. fiveable.meacs.orgnih.gov Its presence can significantly impact a molecule's metabolic stability, potency, and pharmacokinetic properties. hyphadiscovery.comacs.orgnih.goviris-biotech.de

Metabolic Stability: The C-H bonds in a cyclopropyl group are generally shorter and stronger than those in alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.comacs.org This can lead to increased metabolic stability and a longer half-life of a drug molecule. taylorandfrancis.comhyphadiscovery.com However, the metabolic fate of a cyclopropyl group is highly dependent on its chemical environment within the molecule.

Bioactivation: In some cases, the cyclopropyl group can undergo metabolic activation to form reactive intermediates. hyphadiscovery.com For example, oxidation of a cyclopropylamine (B47189) moiety by CYP enzymes can lead to the formation of reactive species that can form adducts with cellular macromolecules, such as glutathione (B108866) (GSH). hyphadiscovery.com This bioactivation process is thought to involve radical formation and ring-opening of the cyclopropyl group. hyphadiscovery.com

Theoretical studies, often employing density functional theory (DFT), play a crucial role in understanding the mechanisms of cyclopropyl group bioactivation and predicting the stability of various metabolites. These computational approaches can provide insights into the energetics of different reaction pathways, the stability of intermediates, and the factors that govern the regioselectivity of metabolic transformations. For example, theoretical calculations can help rationalize the observed regioselectivity of gold(I)-catalyzed ring-opening of cyclopropenes by examining the π-donor ability of substituents on the double bond. bath.ac.uk

The unique electronic properties of the cyclopropyl group, including its ability to stabilize adjacent positive charges through hyperconjugation, are also important considerations in its bioactivation. wikipedia.orgnih.gov This stabilizing effect can influence the course of metabolic reactions and the nature of the resulting metabolites.

Prospective Research Avenues and Applications of 6 Cyclopropoxypyridin 3 Amine As a Chemical Building Block

Role as a Versatile Synthetic Synthon

A synthon, in the context of organic synthesis, is a conceptual unit within a molecule that can be formed by a known synthetic operation. 6-Cyclopropoxypyridin-3-amine, with its distinct reactive sites—the nucleophilic amino group and the basic pyridine (B92270) nitrogen—serves as a versatile synthon for the construction of more complex molecular entities.

The aminopyridine framework is a well-established precursor for the synthesis of a wide array of heterocyclic compounds. nih.gov The primary amine at the 3-position of this compound can readily undergo reactions such as acylation, alkylation, and condensation. These transformations allow for the introduction of diverse functional groups and the extension of the molecular framework.

Furthermore, the pyridine ring itself can participate in various chemical transformations. The nitrogen atom can be quaternized, and the ring can undergo substitution reactions, providing pathways to elaborate fused heterocyclic systems like imidazopyridines or pyrazolopyrimidines. samipubco.commdpi.com For instance, the reaction of an aminopyridine derivative with a β-ketoester is a classic method for constructing pyrimidinone rings. The presence of the cyclopropoxy group at the 6-position offers a stable, sterically defined substituent that can influence the regioselectivity of these cyclization reactions and impart unique physicochemical properties to the final heterocyclic architecture.

Scaffold for Rational Design in Chemical Biology Research

In chemical biology and medicinal chemistry, a scaffold is a core molecular structure upon which various substituents are attached to create a library of compounds for biological screening. The unique combination of a rigid cyclopropoxy group and a functional aminopyridine core makes this compound an attractive scaffold for rational drug design. nih.gov

Effective molecular recognition between a small molecule and a biological target (like an enzyme or receptor) is governed by specific intermolecular interactions. The this compound scaffold offers several key features for rational design:

Hydrogen Bonding: The amino group is a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. These functionalities can form critical interactions with amino acid residues in a protein's binding site.

Lipophilic Pocket Interaction: The cyclopropyl (B3062369) group provides a conformationally constrained, lipophilic moiety. This can fit into hydrophobic pockets within a protein, often enhancing binding affinity. Its rigidity also reduces the entropic penalty upon binding compared to a more flexible alkyl chain.

Metabolic Stability: The cyclopropane (B1198618) ring is generally more resistant to metabolic degradation than corresponding isopropyl or other alkyl groups, which can improve the pharmacokinetic profile of a potential drug candidate. researchgate.net

By using this scaffold, chemists can systematically modify attached substituents to optimize interactions with a target, guided by computational modeling and structural biology.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. nih.govnih.gov The this compound scaffold provides a platform for systematic SAR exploration. Modifications can be made at several key positions to probe their effect on activity.

A hypothetical SAR study could involve synthesizing analogs by:

Modifying the Amino Group: Acylation or alkylation of the amine to explore the effect of size, electronics, and hydrogen bonding capacity.

Substituting the Pyridine Ring: Introducing small substituents at available positions on the pyridine ring to modulate electronics and sterics.

Altering the 6-Position Substituent: Replacing the cyclopropoxy group with other alkoxy or alkylthio groups to assess the impact of size, lipophilicity, and conformation.

The data gathered from such studies can provide a detailed understanding of the molecular features required for a desired biological effect, guiding the design of more potent and selective compounds. mdpi.com

Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration

| Modification Site | Example Modification | Potential Impact on Activity |

|---|---|---|

| 3-Amino Group | Acetylation (to form an amide) | Decreased basicity; introduces H-bond acceptor. |

| Methylation (to form a secondary amine) | Increased lipophilicity; alters H-bond donor capacity. | |

| Pyridine Ring | Addition of a 4-Chloro group | Alters electronic distribution (pKa); potential for halogen bonding. |

| 6-Cyclopropoxy Group | Replacement with Isopropoxy group | Increased flexibility; altered lipophilicity and metabolic stability. |

Advanced Materials Science Applications of Aminopyridine and Cyclopropyl Derivatives

Beyond biological applications, the structural motifs present in this compound are relevant to materials science. Both aminopyridines and cyclopropyl groups can impart valuable properties to functional materials.

Aminopyridine derivatives have been investigated for their fluorescent properties. nih.gov The pyridine ring, as part of a larger conjugated system, can act as a fluorophore. The amino group can serve as an electron-donating group, modulating the electronic structure and thus the absorption and emission wavelengths of the molecule. By incorporating this compound into polymers or as discrete molecules in organic light-emitting diodes (OLEDs), it may be possible to develop novel photoluminescent materials.

The cyclopropyl group is a strained three-membered ring. rsc.org This inherent ring strain can be harnessed in polymer chemistry, for example, in ring-opening polymerizations. While the cyclopropoxy ether linkage is relatively stable, derivatives could be designed where the cyclopropane ring itself is part of a monomer. The rigidity and defined stereochemistry of the cyclopropyl unit can be used to control the tacticity and physical properties (e.g., glass transition temperature) of polymers. Furthermore, the introduction of cyclopropyl groups into materials can enhance their metabolic stability, which is relevant for the design of biocompatible polymers and materials. nih.gov

Polymer and Supramolecular Chemistry with Pyridine-Amine Moieties

The pyridine-amine functional group is a key feature of this compound, offering multiple avenues for the construction of complex molecular architectures. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the amine group can serve as a hydrogen bond donor. This dual functionality allows for the formation of self-complementary hydrogen bonds, which are fundamental to the design of supramolecular assemblies. rsc.org

In the realm of polymer chemistry, the amine group of this compound can be utilized for the synthesis of various polymer types. For instance, it can react with diisocyanates to form polyureas or with dicarboxylic acids to produce polyamides. The incorporation of the pyridine moiety into the polymer backbone is expected to influence the material's properties, such as thermal stability, solubility, and its ability to coordinate with metal ions. bizhat.com The nucleophilic nature of the pyridine nitrogen also allows for post-polymerization modifications, including protonation and quaternization, leading to the creation of polyelectrolytes and other functional polymers. bizhat.com

The field of supramolecular chemistry offers significant opportunities for the application of this compound. The pyridine-amine scaffold is known to form robust hydrogen-bonded networks, leading to the self-assembly of one-, two-, or even three-dimensional structures. rsc.org These self-assembled structures can exhibit interesting properties and have potential applications in areas such as crystal engineering, molecular recognition, and the development of smart materials. The formation of these supramolecular assemblies is often directed by specific hydrogen-bonding motifs, such as the formation of dimeric structures or extended chains. nih.govresearchgate.net

| Potential Polymer Type | Monomer Functionality Utilized | Potential Properties and Applications |

| Polyureas | Amine group | Enhanced thermal stability, potential for metal coordination |

| Polyamides | Amine group | Improved solubility, functional materials |

| Polyelectrolytes | Pyridine nitrogen (post-polymerization) | Anion exchangers, separating membranes |

| Supramolecular Assembly | Key Interaction | Potential Applications |

| 1D Chains | N-H···N hydrogen bonds | Crystal engineering, molecular wires |

| 2D Networks | Multiple hydrogen-bonding interactions | Porous materials, sensors |

| Host-Guest Complexes | Metal coordination, hydrogen bonding | Molecular recognition, drug delivery |

Applications in Functional Organic Materials (e.g., optical, electronic, catalytic)

The electronic properties of the pyridine ring, combined with the electron-donating nature of the amine and cyclopropoxy groups, suggest that this compound could be a valuable component in the design of functional organic materials.

Optical and Electronic Properties: Pyridine-containing compounds have been investigated for their applications in organic light-emitting diodes (OLEDs) and other electronic devices. scientific.netnih.govnih.govacs.org The pyridine moiety can act as an electron-accepting unit, and by combining it with electron-donating groups, it is possible to create molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govnih.govacs.org This tuning of the electronic structure is crucial for efficient charge injection and transport in organic electronic devices. Furthermore, aminopyridine derivatives have been shown to exhibit fluorescence, with their emission properties being influenced by the molecular structure and the surrounding environment. nih.govsciforum.net The specific substitution pattern of this compound may lead to interesting photophysical properties, making it a candidate for use as an emitter or a host material in OLEDs. Theoretical calculations, such as density functional theory (DFT), can be employed to predict the electronic and optical properties of materials incorporating this building block. nih.gov